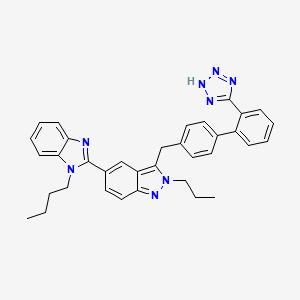

GSK1820795A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H34N8 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole |

InChI |

InChI=1S/C35H34N8/c1-3-5-21-42-32-13-9-8-12-31(32)36-35(42)26-18-19-30-29(23-26)33(43(39-30)20-4-2)22-24-14-16-25(17-15-24)27-10-6-7-11-28(27)34-37-40-41-38-34/h6-19,23H,3-5,20-22H2,1-2H3,(H,37,38,40,41) |

InChI Key |

XRXMDDDFTLKJHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3=CC4=C(N(N=C4C=C3)CCC)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |

Origin of Product |

United States |

Foundational & Exploratory

GSK1820795A: A Technical Guide to its Mechanism of Action as a GPR132 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a synthetic compound identified as a selective antagonist of the G-protein coupled receptor 132 (GPR132), also known as G2A. Structurally, it is an analog of telmisartan and exhibits a multi-faceted pharmacological profile, also acting as an angiotensin II receptor antagonist and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with GPR132, and details the experimental methodologies used to characterize this interaction.

Core Mechanism of Action: GPR132 Antagonism

The primary mechanism of action of this compound is the blockade of the GPR132 receptor. GPR132 is activated by various endogenous lipid ligands, particularly N-acylamides such as N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly). This compound competitively inhibits the activation of GPR132 by these agonists.

Signaling Pathways

GPR132 activation is known to couple to Gαi proteins, leading to downstream signaling cascades that can include the modulation of cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway. By blocking the receptor, this compound prevents these downstream effects.

Caption: Antagonistic action of this compound on the GPR132 signaling pathway.

Quantitative Data

The antagonistic potency of this compound has been quantified in various functional assays. The following table summarizes the available data on its activity at the human GPR132 receptor.

| Parameter | Agonist | Assay Type | Cell Line | Value | Reference |

| pA2 | SB-583831 | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | 7.2 | [1] |

| pIC50 | N-Palmitoylglycine (NPGly) | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |

| pIC50 | N-Linoleoylglycine (NLGly) | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |

| pIC50 | Linoleamide | Yeast-based β-galactosidase reporter | Saccharomyces cerevisiae | ~6.0 | [1] |

Experimental Protocols

The characterization of this compound as a GPR132 antagonist involved several key in vitro experiments.

Yeast-based Functional Assay

This assay measures the activation of a G-protein-coupled signaling pathway in yeast genetically engineered to express the human GPR132 receptor.

Methodology:

-

Yeast Strain: Saccharomyces cerevisiae strain expressing human GPR132a and a β-galactosidase reporter gene under the control of a pheromone-responsive promoter.

-

Culture: Yeast cells are cultured in selective media to maintain plasmid expression.

-

Assay Procedure:

-

Yeast cells are incubated with varying concentrations of a GPR132 agonist (e.g., NPGly, NLGly, linoleamide, or SB-583831) in the presence or absence of different concentrations of this compound.

-

Following incubation, cells are lysed to release the β-galactosidase enzyme.

-

A chromogenic substrate for β-galactosidase (e.g., CPRG) is added, and the color change is measured spectrophotometrically to quantify enzyme activity.

-

-

Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are used to determine the potency of this compound, often through Schild analysis to determine the pA2 value.[1]

Caption: Workflow for the yeast-based functional assay.

β-Arrestin Association Assay

This assay quantifies the recruitment of β-arrestin to the GPR132 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.

Methodology:

-

Cell Line: HEK293 cells stably co-expressing human GPR132a tagged with a Prolink™ tag and a β-arrestin-β-galactosidase enzyme acceptor fusion protein.

-

Assay Principle: Based on the Enzyme Fragment Complementation (EFC) technology. Agonist binding to GPR132 induces β-arrestin recruitment, bringing the two β-galactosidase fragments into close proximity, forming an active enzyme.

-

Assay Procedure:

-

Cells are plated in a 384-well format.

-

Cells are treated with a GPR132 agonist in the presence or absence of this compound.

-

A substrate solution containing the chemiluminescent substrate for β-galactosidase is added.

-

-

Data Analysis: The luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured. The inhibitory effect of this compound is determined by the reduction in the agonist-induced luminescence.[1]

Caption: Workflow for the β-arrestin association assay.

Ancillary Pharmacological Activities

In addition to its primary action on GPR132, this compound possesses other notable pharmacological activities.

Angiotensin II Receptor Antagonism

This compound is an analog of telmisartan, a known angiotensin II receptor blocker (ARB). It exhibits potent antagonism at the angiotensin II type 1 (AT1) receptor.[1]

Partial PPARγ Agonism

This compound also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Caption: Multi-target profile of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the GPR132 receptor. Its primary mechanism of action is the selective antagonism of GPR132, thereby inhibiting the signaling cascades initiated by endogenous N-acylamide ligands. The compound's additional activities as an angiotensin II receptor antagonist and a partial PPARγ agonist should be considered when interpreting experimental results. The detailed experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader role of GPR132 in health and disease.

References

GSK1820795A: A Selective Antagonist of the Human G-Protein Coupled Receptor 132 (hGPR132a)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, inflammation, and cancer. The development of selective pharmacological tools is crucial for elucidating the precise roles of GPR132 and for validating its potential as a drug target. This technical guide provides a comprehensive overview of GSK1820795A, a selective antagonist of the human GPR132a receptor. This document details the quantitative pharmacology, experimental methodologies, and known signaling pathways associated with GPR132a, serving as a resource for researchers in pharmacology, cell biology, and drug discovery.

Quantitative Data Summary

The pharmacological activity of this compound has been characterized through various in vitro functional assays. The following tables summarize the key quantitative data regarding its antagonist potency and selectivity.

Table 1: Antagonist Activity of this compound at hGPR132a

| Agonist | Assay Type | Effect of this compound | Antagonism Type | pA2 | Reference |

| SB-583831 | Yeast Functional Assay | Concentration-dependent rightward shift of the agonist concentration-response curve | Competitive | 8.0 | [1] |

| N-Palmitoylglycine (NPGly) | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |

| N-Linoleoylglycine (NLGly) | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |

| Linoleamide | Yeast Functional Assay | Depression of the maximal response with minimal change to pEC50 | Non-competitive | - | [1] |

Note: The Schild regression for this compound against the agonist SB-583831 yielded a linear plot with a slope not significantly different from unity, indicative of competitive antagonism. In contrast, against endogenous N-acylamide agonists, this compound displayed a non-competitive mode of action.

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Activity | pIC50 | Reference |

| Angiotensin AT1 Receptor | Not specified | Antagonist | 8.2 ± 0.13 | [1] |

| Free Fatty Acid Receptor 2 (FFA2) | Yeast Functional Assay | No significant antagonism | - | [1] |

Note: this compound is a telmisartan analogue and retains potent antagonistic activity at the angiotensin AT1 receptor. It did not, however, show antagonistic activity at the free fatty acid receptor FFA2, indicating a degree of selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of experimental findings. The following are the key experimental protocols used in the characterization of this compound.

Yeast Functional Assay for hGPR132a Antagonism

This assay utilizes a genetically modified yeast strain expressing the human GPR132a receptor coupled to a G-protein-linked pheromone response pathway.

-

Yeast Strain: A modified Saccharomyces cerevisiae strain engineered to express hGPR132a.

-

Assay Principle: Activation of hGPR132a by an agonist initiates a downstream signaling cascade, leading to the expression of a reporter gene (e.g., β-galactosidase). Antagonists will inhibit this response.

-

Protocol:

-

Prepare a suspension of the yeast strain in an appropriate assay buffer.

-

Dispense the yeast suspension into a 96-well or 384-well microplate.

-

Add this compound at various concentrations to the wells and pre-incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Add a fixed concentration of the agonist (e.g., NPGly, NLGly, linoleamide, or SB-583831) to the wells.

-

Incubate the plate at 30°C for a defined period to allow for receptor activation and reporter gene expression.

-

Lyse the yeast cells and add a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).

-

Measure the absorbance at a specific wavelength to quantify the reporter enzyme activity.

-

Data Analysis: Plot the agonist response against the agonist concentration in the presence and absence of different concentrations of this compound. For competitive antagonism, perform a Schild analysis to determine the pA2 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR132a receptor, a key event in GPCR desensitization and signaling.

-

Cell Line: A mammalian cell line (e.g., HEK293 or CHO) co-expressing hGPR132a and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).

-

Assay Principle: Ligand-induced activation of hGPR132a promotes the translocation of β-arrestin from the cytoplasm to the receptor at the cell membrane. This interaction can be detected using various methods, such as enzyme complementation or fluorescence resonance energy transfer (FRET).

-

Protocol (Enzyme Complementation Example):

-

Plate the engineered cells in a microplate and allow them to adhere.

-

Add this compound at various concentrations and pre-incubate.

-

Add a fixed concentration of a GPR132a agonist.

-

Incubate the plate to allow for β-arrestin recruitment.

-

Add the detection reagents, including the substrate for the complemented enzyme.

-

Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of agonist-induced β-arrestin recruitment against the antagonist concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GPR132 signaling pathway, the experimental workflow for antagonist characterization, and the logical framework for targeting GPR132a.

References

An In-Depth Technical Guide to the Partial PPARγ Agonist Activity of GSK1820795A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a novel synthetic compound identified as a potent dual-acting agent with selective angiotensin II type 1 (AT1) receptor antagonist and partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activities.[1][2] As a selective PPARγ modulator (SPPARγM), this compound holds therapeutic potential for metabolic disorders such as type 2 diabetes by offering the prospect of insulin sensitization with a reduced side-effect profile compared to full PPARγ agonists.[1] This technical guide provides a comprehensive overview of the partial PPARγ agonist activity of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The partial agonist activity of this compound on the PPARγ receptor has been quantified through a series of in vitro assays. The key data are summarized in the table below, with comparisons to the full agonist rosiglitazone where applicable.

| Parameter | This compound (Compound 38) | Rosiglitazone (Full Agonist) | Assay Type | Reference |

| EC50 | 0.25 µM | Not explicitly stated in the primary reference for direct comparison | PPARγ Transactivation Assay | [1] |

| Maximal Activation | 40% | 100% (by definition) | PPARγ Transactivation Assay | [1] |

| AT1 Receptor Antagonism (IC50) | 0.006 µM | Not Applicable | Radioligand Binding Assay | [1] |

Signaling Pathway of PPARγ Activation

This compound, as a partial agonist, binds to the ligand-binding domain (LBD) of PPARγ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in glucose and lipid metabolism. The partial agonism of this compound suggests a differential coactivator recruitment profile compared to full agonists, which is thought to contribute to its distinct biological effects.

Experimental Protocols

The characterization of this compound's partial PPARγ agonist activity involves several key experimental assays. The generalized protocols for these assays are detailed below.

PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a promoter with PPREs. Activation of PPARγ by a ligand leads to the expression of luciferase, and the resulting luminescence is measured.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection: HEK293T or a similar suitable cell line is cultured in appropriate media. Cells are seeded into 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After a 24-hour incubation period to allow for plasmid expression, the culture medium is replaced with a medium containing various concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compounds for 16-24 hours.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The luminescence, which is proportional to the amount of expressed luciferase, is measured using a luminometer.

-

Data Analysis: The data are normalized to the vehicle control, and dose-response curves are generated to determine the EC50 and the maximal activation relative to the full agonist.

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ligand-dependent interaction between the PPARγ LBD and a coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore-labeled PPARγ LBD and an acceptor fluorophore-labeled coactivator peptide. Ligand binding to the LBD induces a conformational change that promotes this interaction, resulting in a FRET signal.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation: Recombinant GST-tagged PPARγ-LBD and a biotinylated coactivator peptide (e.g., from SRC1 or PGC-1α) are used. The donor fluorophore (e.g., terbium cryptate) is conjugated to an anti-GST antibody, and the acceptor fluorophore (e.g., d2) is conjugated to streptavidin.

-

Assay Setup: In a 384-well plate, this compound at various concentrations is incubated with the PPARγ-LBD-donor complex and the coactivator-acceptor complex in an appropriate assay buffer.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 for coactivator recruitment.

In Vivo Efficacy Studies in Zucker fa/fa Rats

These studies assess the effect of this compound on metabolic parameters in a genetic model of obesity and insulin resistance.[1]

Principle: Zucker fa/fa rats exhibit hyperlipidemia, hyperinsulinemia, and hyperglycemia. The efficacy of this compound is evaluated by measuring its effect on plasma glucose and triglyceride levels after oral administration.

Workflow Diagram:

Detailed Methodology:

-

Animal Model: Male Zucker fa/fa rats are used. The animals are housed under standard conditions and allowed to acclimate before the study begins.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally by gavage at a specified dose (e.g., 30 mg/kg) once daily for a defined period (e.g., 14 days). A control group receives the vehicle only.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline and at the end of the treatment period. Plasma is separated, and glucose and triglyceride levels are measured using standard biochemical assays.

-

Data Analysis: The changes in metabolic parameters in the this compound-treated group are compared to the vehicle-treated group to determine the in vivo efficacy.

Conclusion

This compound is a promising dual-activity compound with well-characterized partial PPARγ agonist properties. Its ability to modulate PPARγ signaling to a submaximal level, as demonstrated by in vitro transactivation and coactivator recruitment assays, suggests a potential for achieving therapeutic benefits in metabolic diseases with an improved safety profile. The in vivo efficacy in a relevant animal model of insulin resistance further supports its potential for clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PPARγ modulators.

References

GSK1820795A: A Technical Guide to a Multi-Target Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique pharmacological profile, acting as a modulator of three distinct and important biological targets: G protein-coupled receptor 132 (GPR132), Angiotensin II type 1 (AT1) receptor, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Discovery and Chemical Properties

This compound, also referred to as compound 38 in initial discovery literature, was identified as a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged from research focused on developing dual-acting angiotensin II antagonists and partial PPARγ agonists.

Chemical Structure:

Caption: Chemical Structure of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized across its three known targets. The following tables summarize the key quantitative data from the scientific literature.

Table 1: GPR132 Antagonist Activity

| Agonist | pIC50 | Reference |

| N-palmitoylglycine (NPGly) | ~6.0 | [1] |

| N-linoleoylglycine (NLGly) | ~6.0 | [1] |

| Linoleamide | ~6.0 | [1] |

| SB-583831 | Not Determined | [1] |

Table 2: Angiotensin II Type 1 (AT1) Receptor Antagonist Activity

| Assay Parameter | Value | Reference |

| IC50 | 0.006 µM | [2] |

| pIC50 | 8.2 ± 0.13 | [1] |

Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Partial Agonist Activity

| Assay Parameter | Value | Reference |

| EC50 | 0.25 µM | [2] |

| Maximum Agonist Effect | 40% | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the characterization of this compound.

GPR132 Antagonist Activity Assay (Yeast-Based β-Galactosidase Reporter Assay)

This assay utilizes a yeast strain co-expressing human GPR132a and a β-galactosidase reporter gene under the control of a yeast signaling pathway responsive to GPR132a activation.

-

Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with expression vectors for human GPR132a and the β-galactosidase reporter.

-

Assay Procedure:

-

Yeast cells are cultured to mid-log phase in selective media.

-

Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the presence of varying concentrations of this compound or vehicle control.

-

Following incubation, the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

The absorbance is read at 420 nm, and the antagonist activity of this compound is determined by the reduction in agonist-induced β-galactosidase expression.

-

Caption: Experimental Workflow for GPR132 Antagonist Assay.

AT1 Receptor Antagonist Activity Assay (NFAT-Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to inhibit Angiotensin II-induced activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.

-

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an expression vector for the human AT1 receptor and a luciferase reporter construct driven by an NFAT-responsive promoter.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound or vehicle control.

-

After a pre-incubation period, cells are stimulated with a sub-maximal concentration of Angiotensin II.

-

Following stimulation, the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

The antagonist activity is quantified as the inhibition of Angiotensin II-induced luciferase expression.

-

PPARγ Partial Agonist Activity Assay (Coactivator Recruitment Assay)

This biochemical assay assesses the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

-

Reagents: Recombinant purified PPARγ LBD and a fluorescently labeled coactivator peptide (e.g., from the SRC/p160 family).

-

Assay Procedure:

-

The PPARγ LBD is incubated with varying concentrations of this compound or a reference full agonist (e.g., rosiglitazone) in a microplate.

-

The fluorescently labeled coactivator peptide is then added to the wells.

-

The interaction between the LBD and the coactivator is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).

-

The partial agonist activity of this compound is determined by its ability to induce a response that is a fraction of the maximal response achieved with the full agonist.

-

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: GPR132 Signaling Pathway Modulation.

Caption: AT1 Receptor Signaling Pathway Modulation.

Caption: PPARγ Signaling Pathway Modulation.

Synthesis

A specific, detailed synthesis for this compound has not been published in the primary literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be synthesized through various established methods, followed by N-alkylation with the appropriate biphenylmethyl bromide intermediate.

References

The Role of GSK1820795A in Blocking N-acylamide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylamides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes. Their signaling is mediated through various receptors and metabolic enzymes. A key player in the N-acylamide signaling network is the G protein-coupled receptor 132 (GPR132), also known as G2A. This receptor has been identified as a target for several endogenous N-acylamides, including N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly)[1][2][3]. Understanding the modulation of this signaling pathway is of significant interest for therapeutic development. GSK1820795A, a telmisartan analog, has emerged as a selective antagonist of the human GPR132a (hGPR132a) receptor, offering a valuable tool to probe the function of this receptor and a potential lead for drug discovery[1][2][4]. This technical guide provides an in-depth overview of the role of this compound in blocking N-acylamide signaling, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Antagonism of the GPR132 Receptor

This compound functions as a selective antagonist at the hGPR132a receptor. It effectively blocks the activation of the receptor by various N-acylamide agonists. Studies have demonstrated that this compound inhibits the signaling induced by N-palmitoylglycine (NPGly), N-linoleoylglycine (NLGly), linoleamide, and the synthetic agonist SB-583831 in yeast cells engineered to express hGPR132a[4][5]. The antagonism by this compound has been shown to be concentration-dependent[5].

The downstream signaling of GPR132 upon activation by N-acylamides is thought to involve Gαi and potentially Gαq protein pathways[1][6]. Activation of GPR132 can lead to subsequent cellular responses such as calcium mobilization and β-arrestin recruitment[1][7]. This compound effectively blocks these downstream events, thereby inhibiting the physiological effects mediated by N-acylamide activation of GPR132.

Quantitative Data

The potency of this compound as a GPR132 antagonist has been characterized using various in vitro assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay System | Reference |

| pIC50 (β-arrestin recruitment) | 7.8 ± 0.22 | HEK293 cells expressing hGPR132a | [1] |

| pIC50 (Angiotensin AT1 antagonism) | 8.2 ± 0.13 | CHO cells expressing human angiotensin AT1 | [1] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: N-acylamide signaling pathway via GPR132 and its blockade by this compound.

Caption: Experimental workflow for the yeast-based GPCR antagonist assay.

Caption: Workflow for the β-arrestin recruitment assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to characterize the antagonist activity of this compound at the GPR132 receptor.

Yeast-based GPCR Activation Assay

This assay is used to determine the functional activity of ligands at a specific GPCR expressed in a genetically modified yeast strain.

-

Yeast Strain: Saccharomyces cerevisiae strain engineered to express human GPR132a (hGPR132a). The yeast's endogenous pheromone signaling pathway is coupled to a reporter gene (e.g., GFP or HIS3), allowing for a measurable output upon receptor activation[8][9][10].

-

Procedure:

-

Culture the engineered yeast strain in an appropriate selective medium.

-

Plate the yeast cells into a 96-well microplate.

-

Add varying concentrations of the N-acylamide agonist (e.g., NPGly, NLGly) with or without different concentrations of this compound.

-

Incubate the plate under appropriate conditions to allow for receptor activation and reporter gene expression.

-

Measure the reporter signal (e.g., fluorescence for GFP, or growth in histidine-deficient medium for HIS3).

-

Analyze the data by plotting dose-response curves to determine the effect of this compound on the agonist's potency and efficacy.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

-

Cell Line: A mammalian cell line, such as HEK293, is used. These cells are engineered to stably express hGPR132a and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment)[11][12][13].

-

Principle: Upon agonist binding to the GPCR, β-arrestin is recruited to the receptor. In this assay, the recruitment brings two parts of a reporter enzyme into proximity, leading to a measurable signal (e.g., luminescence or fluorescence)[13][14].

-

Procedure:

-

Plate the engineered HEK293 cells in a 384-well plate and culture overnight.

-

Add the N-acylamide agonist at a concentration that elicits a submaximal response (e.g., EC80), along with a range of concentrations of this compound.

-

Incubate the plate for a specified time to allow for β-arrestin recruitment.

-

Add the substrate for the reporter enzyme and measure the resulting signal using a luminometer or fluorometer.

-

Calculate the pIC50 value for this compound by fitting the data to a four-parameter logistic equation.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq-coupled GPCR activation.

-

Cell Line: A suitable cell line, such as Rat Basophilic Leukemia (RBL) cells, stably expressing hGPR132a is used[7].

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells to remove excess dye.

-

Add the N-acylamide agonist in the presence or absence of this compound.

-

Measure the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium.

-

Analyze the data to determine if this compound can block the agonist-induced calcium mobilization.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of the GPR132 receptor in N-acylamide signaling. Its selective antagonist activity allows for the specific interrogation of this pathway in various physiological and pathological contexts. The quantitative data on its potency and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of lipid signaling and GPCR pharmacology. Further investigation into the in vivo effects of this compound will be crucial in determining its therapeutic potential.

References

- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) N ‐Palmitoylglycine and Other N ‐acylamides Activate [research.amanote.com]

- 3. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast [bio-protocol.org]

- 9. Yeast assays for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A yeast screening method to decipher the interaction between the adenosine A2B receptor and the C-terminus of different G protein α-subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Downstream Signaling Pathways Affected by GSK1820795A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1820795A is a synthetic compound identified as a multi-target modulator, exhibiting antagonist activity at the G-protein coupled receptor 132 (GPR132) and the angiotensin II type 1 (AT1) receptor, alongside partial agonist activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the downstream signaling pathways anticipated to be affected by this compound based on its known molecular targets. The guide includes detailed experimental protocols for assessing the activity of such a compound and visualizes the core signaling cascades using Graphviz diagrams. While specific quantitative data on the downstream effects of this compound are limited in publicly available literature, this document synthesizes the expected pathway modulations based on the established roles of its targets.

Introduction

This compound is a telmisartan analog with a complex pharmacological profile, acting on three distinct and significant signaling hubs: GPR132, the renin-angiotensin system, and the PPARγ network. Understanding the downstream consequences of modulating these pathways is crucial for elucidating the compound's potential therapeutic applications and off-target effects. This guide will delve into the individual signaling cascades associated with each target and the predicted impact of this compound's antagonistic or partial agonistic action.

Molecular Targets and Downstream Signaling

GPR132 (G2A) Antagonism

GPR132, also known as G2A, is a proton-sensing G-protein coupled receptor implicated in inflammation, immune responses, and cell proliferation. Its activation is linked to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Expected Downstream Effects of this compound (as a GPR132 antagonist):

-

Modulation of cAMP Levels: GPR132 activation can influence adenylyl cyclase activity, leading to changes in intracellular cAMP concentration. As an antagonist, this compound would be expected to block these effects, thereby preventing the downstream signaling events mediated by cAMP-dependent protein kinase A (PKA).

-

Inhibition of MAPK Signaling: GPR132 activation has been shown to trigger the MAPK/ERK pathway, which is pivotal for cell growth and differentiation. This compound would likely inhibit the phosphorylation and activation of key kinases in this pathway, such as MEK and ERK.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The AT1 receptor is a key component of the renin-angiotensin system, mediating the vasoconstrictive and salt-retaining effects of angiotensin II. Blockade of this receptor is a well-established therapeutic strategy for hypertension.

Expected Downstream Effects of this compound (as an AT1 receptor antagonist):

-

Inhibition of Gq/11 Signaling: The AT1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This compound would inhibit this, preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing intracellular calcium release and protein kinase C (PKC) activation. This ultimately leads to vasodilation.

-

Downregulation of MAPK and other Kinase Pathways: AT1 receptor activation can transactivate growth factor receptors like the EGFR, leading to the activation of downstream kinases including Akt, p70 S6 kinase, and p38 MAPK.[1] As an antagonist, this compound would suppress these pro-hypertrophic and pro-inflammatory signaling pathways.

PPARγ Partial Agonism

PPARγ is a nuclear receptor that acts as a transcription factor regulating gene expression, particularly in genes involved in glucose and lipid metabolism, and inflammation. Partial agonists of PPARγ aim to retain the therapeutic insulin-sensitizing effects while minimizing the side effects associated with full agonists.

Expected Downstream Effects of this compound (as a PPARγ partial agonist):

-

Transcriptional Regulation of Target Genes: Upon binding this compound, PPARγ would form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would lead to a moderate induction of genes involved in insulin sensitization, such as those promoting adipocyte differentiation and glucose uptake, and repression of pro-inflammatory genes.[2]

-

Modulation of Metabolic and Inflammatory Pathways: Through the altered expression of its target genes, this compound is expected to influence broader metabolic pathways, such as improving insulin signaling (potentially via the PI3K/Akt pathway) and reducing inflammation.

Quantitative Data Summary

As of the latest available information, specific quantitative data on the downstream signaling effects of this compound is not extensively published. The table below summarizes the known quantitative parameters for its direct target interactions.

| Target | Activity | Parameter | Value | Reference |

| hGPR132a | Antagonist | pIC50 (β-arrestin recruitment) | 7.8 ± 0.22 | [3] |

| Angiotensin AT1 Receptor | Antagonist | pIC50 | Comparable to telmisartan (8.2 ± 0.13) | [3] |

| PPARγ | Partial Agonist | EC50 / Fold Activation | Not publicly available | - |

Detailed Experimental Protocols

The following are representative, detailed protocols for assays that would be used to characterize the downstream effects of a compound like this compound.

GPR132 Antagonism: cAMP Measurement Assay

Objective: To quantify the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing GPR132.

Materials:

-

HEK293 cells stably expressing human GPR132.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

GPR132 agonist (e.g., N-palmitoylglycine).

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture GPR132-expressing HEK293 cells to ~80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Antagonist Incubation: Add 2.5 µL of the this compound dilutions to the cell plates and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add 2.5 µL of the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

-

Incubation: Incubate the plates for 30 minutes at room temperature.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC50 value.

AT1 Receptor Antagonism: MAPK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on angiotensin II-induced phosphorylation of ERK1/2.

Materials:

-

Vascular smooth muscle cells (VSMCs).

-

Cell culture medium.

-

Angiotensin II.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Starvation: Culture VSMCs to confluency and then serum-starve for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with angiotensin II (e.g., 100 nM) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

PPARγ Partial Agonism: Luciferase Reporter Gene Assay

Objective: To quantify the partial agonist activity of this compound on PPARγ-mediated transcription.

Materials:

-

Host cell line (e.g., HEK293T).

-

Expression vector for human PPARγ.

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

This compound.

-

Full PPARγ agonist (e.g., rosiglitazone).

-

Luciferase assay system.

Procedure:

-

Transfection: Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Cell Seeding: Plate the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and the full agonist for 24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.

-

Luminescence Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Determine the EC50 and the maximal activation as a percentage of the response to the full agonist.

Conclusion

This compound presents a unique pharmacological profile by simultaneously modulating GPR132, the AT1 receptor, and PPARγ. Its antagonistic effects on GPR132 and the AT1 receptor are expected to inhibit pro-inflammatory and pro-hypertensive signaling pathways, respectively. Concurrently, its partial agonism on PPARγ is anticipated to confer benefits in metabolic regulation. The comprehensive characterization of its downstream signaling effects through the experimental approaches outlined in this guide will be essential to fully understand its therapeutic potential and to develop a clear picture of its cellular mechanism of action. Further research is warranted to generate specific quantitative data on the downstream signaling events modulated by this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A radioreceptor assay for the analysis of AT1-receptor antagonists. Correlation with complementary LC data reveals a potential contribution of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK1820795A Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a potent and selective antagonist of the human G-protein coupled receptor 132 (hGPR132a), also known as G2A.[1] In addition to its primary target, this compound, a telmisartan analog, also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ) and an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This multifaceted pharmacological profile makes this compound a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of new therapeutics.

These application notes provide an overview of the cellular assays used to characterize the activity of this compound, including detailed protocols and quantitative data to guide researchers in their experimental design.

Data Presentation

The following tables summarize the in vitro cellular activities of this compound across its known targets.

Table 1: Antagonistic Activity of this compound on hGPR132a

| Target | Assay Type | Cell Line | Measured Parameter | Value (µM) |

| hGPR132a | Functional Antagonism | Yeast | IC50 | 0.006 |

Table 2: Partial Agonist Activity of this compound on PPARγ

| Target | Assay Type | Cell Line | Measured Parameter | Value (µM) |

| Human PPARγ | Transactivation | CHO | EC50 | 0.25 |

| Mouse PPARγ | Transactivation | CV-1 | EC50 | 0.27 |

Table 3: Antagonistic Activity of this compound on Angiotensin II AT1 Receptor

| Target | Assay Type | Cell Line | Measured Parameter | Value |

| Human Angiotensin II AT1 Receptor | Functional Antagonism | CHO | pIC50 | 8.2 |

Signaling Pathways and Experimental Workflows

GPR132a Signaling and Antagonism by this compound

Experimental Workflow for GPR132a Yeast-Based Antagonist Assay

Experimental Protocols

hGPR132a Antagonist Assay (Yeast-Based)

This protocol is adapted from methods used to characterize GPR132a antagonists.[1]

Objective: To determine the concentration-dependent inhibition of GPR132a agonist-induced yeast growth by this compound.

Materials:

-

Yeast strain engineered to express hGPR132a and a reporter gene (e.g., HIS3 or lacZ) linked to the pheromone response pathway.

-

Appropriate yeast growth medium (e.g., selective synthetic defined medium).

-

GPR132a agonist (e.g., N-Palmitoylglycine (NPGly) or N-Linoleoylglycine (NLGly)).

-

This compound.

-

96-well microplates.

-

Plate reader for measuring optical density (OD).

Procedure:

-

Yeast Culture: Inoculate the hGPR132a-expressing yeast strain into the appropriate liquid medium and grow overnight at 30°C with shaking.

-

Cell Plating: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium. Dispense the diluted yeast culture into 96-well plates.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Also, prepare a fixed concentration of the GPR132a agonist (typically at its EC50 or EC80 concentration).

-

Compound Addition: Add the diluted this compound to the wells containing the yeast cells. Subsequently, add the GPR132a agonist to all wells except for the negative control. Include vehicle controls for both the antagonist and agonist.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to determine yeast growth.

-

Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PPARγ Partial Agonist Transactivation Assay

This protocol describes a luciferase reporter gene assay to measure the partial agonist activity of this compound on PPARγ.

Objective: To quantify the dose-dependent activation of PPARγ by this compound.

Materials:

-

Mammalian cell line (e.g., CHO, CV-1, or HEK293) suitable for transfection.

-

Expression vector for human or mouse PPARγ.

-

Luciferase reporter vector containing PPAR response elements (PPREs).

-

A control vector for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

A full PPARγ agonist as a positive control (e.g., Rosiglitazone).

-

96-well white, opaque microplates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy relative to the full agonist.

Angiotensin II AT1 Receptor Antagonist Assay

This protocol outlines a method to assess the antagonistic activity of this compound on the AT1 receptor using a luciferase reporter assay.

Objective: To determine the inhibitory effect of this compound on Angiotensin II-induced AT1 receptor activation.

Materials:

-

CHO cell line stably expressing the human angiotensin AT1 receptor and a luciferase reporter gene under the control of an NFAT-responsive promoter.

-

Cell culture medium and supplements.

-

Angiotensin II.

-

This compound.

-

96-well white, opaque microplates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the stable CHO cell line into 96-well plates and allow them to adhere.

-

Compound Pre-incubation: Treat the cells with serial dilutions of this compound and incubate for a defined period (e.g., 1 hour).

-

Agonist Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response (e.g., EC80) to the wells, except for the negative control.

-

Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression (e.g., 18 hours).

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50, from which the pIC50 can be calculated.

References

Application Notes and Protocols for GSK1820795A in Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a versatile pharmacological tool with a multi-target profile, making it a compound of interest for in vitro research in various physiological and pathological contexts. As a telmisartan analog, this compound functions as a selective antagonist for the human G-protein coupled receptor 132 (hGPR132a), an antagonist for the angiotensin II type 1 (AT1) receptor, and a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2]. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound in in vitro settings.

Data Presentation

The following tables summarize the known quantitative data for this compound's in vitro activity.

Table 1: Receptor Binding and Functional Activity of this compound

| Target | Assay Type | Species | Value | Unit | Reference |

| AT1 Receptor | Antagonist Activity | Not Specified | 0.006 | µM (IC50) | [2] |

| hPPARγ | Partial Agonist Activity | Human | 0.25 | µM (EC50) | [2] |

| PPARγ | Partial Agonist Activity | Mouse | 0.27 | µM (EC50) | [2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of this compound.

Caption: Simplified signaling pathway for hGPR132a (G2A). This compound acts as an antagonist.

References

Determining the Dose-Response Curve of GSK1820795A, a Selective hGPR132a Antagonist

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1820795A is a selective antagonist of the human G protein-coupled receptor 132 (hGPR132a), also known as G2A.[1] As a telmisartan analog, it also exhibits partial PPARγ agonist and angiotensin II antagonist properties.[2] GPR132 is a receptor for various lipids, including N-acylamides such as N-palmitoylglycine (NPGly) and N-linoleoylglycine (NLGly), as well as oxidized fatty acids.[3] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and mechanism of action in vitro, which is a critical step in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of this compound.

Mechanism of Action and Signaling Pathway

GPR132 (G2A) is a multifaceted receptor that can couple to several G protein subtypes, including Gq, Gs, G12/13, and Gi. The activation of these pathways can lead to a variety of downstream cellular responses. A predominant pathway for GPR132 involves coupling to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These signaling events can influence a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. This compound acts by blocking the activation of this receptor by its agonists.

Below is a diagram illustrating the GPR132 signaling pathway.

References

Application Notes and Protocols for GSK1820795A In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding in vivo studies, specific administration protocols, and quantitative data for GSK1820795A is not publicly available in the searched scientific literature. The following application notes and protocols are based on the known pharmacology of the compound's targets: GPR132, the Angiotensin II receptor, and PPARγ. The provided experimental protocols are generic and should be adapted and optimized for specific research needs. The quantitative data presented in the tables is illustrative and hypothetical to demonstrate the requested format.

Introduction

This compound is a research compound with a multi-target profile, acting as a selective antagonist of the G protein-coupled receptor 132 (GPR132, also known as G2A), an antagonist of the Angiotensin II receptor, and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This unique pharmacological profile suggests its potential therapeutic application in a range of diseases, including inflammatory conditions, neuropathic pain, cancer, and metabolic disorders. These application notes provide a framework for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of this compound.

Target-Associated In Vivo Research Context

-

GPR132 Antagonism: In vivo studies on GPR132 suggest its involvement in macrophage migration and polarization, neuro-inflammation, and tumor progression.[1][2][3] GPR132 knockout mice have been used in models of neuropathic pain and cancer to elucidate the receptor's role.[2][3] A GPR132 agonist, 8-gingerol, has been shown to induce differentiation in a mouse model of acute myeloid leukemia.[4] Therefore, a GPR132 antagonist like this compound could be investigated in animal models of chronic inflammation, autoimmune diseases, neuropathic pain, and various cancers.

-

Angiotensin II Receptor Antagonism: Angiotensin II receptor blockers (ARBs) are a well-established class of drugs used to treat hypertension and other cardiovascular diseases. In animal models, ARBs have been shown to lower blood pressure and provide organ protection.[5][6] The Angiotensin II receptor antagonism of this compound suggests its potential utility in cardiovascular research.

-

PPARγ Partial Agonism: PPARγ partial agonists are being investigated for the treatment of type 2 diabetes and other metabolic disorders. They are designed to retain the insulin-sensitizing effects of full agonists while potentially having a better side-effect profile.[7][8][9] In vivo studies with PPARγ partial agonists have shown beneficial effects on glucose and lipid metabolism.[10][11] This aspect of this compound's pharmacology points towards its potential use in models of metabolic disease.

Data Presentation: Illustrative Quantitative Data

The following tables are hypothetical and serve to illustrate the requested data presentation format. No actual in vivo data for this compound was found in the public domain.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents Following a Single Dose

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |

| Mouse | Oral (gavage) | 10 | 150 ± 25 | 1.0 | 600 ± 75 | 4.2 |

| Mouse | Intraperitoneal | 5 | 250 ± 40 | 0.5 | 800 ± 100 | 3.8 |

| Rat | Oral (gavage) | 10 | 120 ± 20 | 1.5 | 720 ± 90 | 5.1 |

| Rat | Intraperitoneal | 5 | 200 ± 35 | 0.75 | 950 ± 120 | 4.5 |

Data are presented as mean ± standard deviation.

Table 2: Illustrative Efficacy of this compound in a Mouse Model of Neuropathic Pain (Spared Nerve Injury Model)

| Treatment Group | Dose (mg/kg, p.o., once daily) | Paw Withdrawal Threshold (g) - Day 7 Post-Injury |

| Vehicle Control | - | 0.8 ± 0.2 |

| This compound | 3 | 1.5 ± 0.3* |

| This compound | 10 | 2.5 ± 0.4** |

| This compound | 30 | 3.8 ± 0.5 |

| Positive Control (Gabapentin) | 50 | 3.5 ± 0.4 |

*Data are presented as mean ± standard deviation. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile saline (0.9% NaCl)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Suspension (for Oral or Intraperitoneal Administration):

-

Weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve this compound in a small volume of DMSO (e.g., 10% of the final volume).

-

Add the desired vehicle, such as a 20% SBE-β-CD solution in saline, to reach the final desired concentration.

-

Vortex the mixture vigorously to ensure a homogenous suspension.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Administer the suspension immediately after preparation to ensure uniform dosing.

Procedure for Solution (for Oral Administration):

-

Weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve this compound in a small volume of DMSO (e.g., 10% of the final volume).

-

Add corn oil to reach the final desired concentration.

-

Vortex the mixture until a clear solution is obtained.

Protocol 2: Oral Gavage Administration in Mice

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume.

-

Fill the syringe with the calculated volume of the this compound formulation.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.

-

Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the solution.

-

Withdraw the needle gently in the same direction it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Intraperitoneal Injection in Rats

Materials:

-

Prepared this compound formulation

-

Appropriately sized needle (e.g., 23-25 gauge for adult rats)

-

Syringe (1 mL or 3 mL)

-

70% ethanol swabs

-

Animal scale

Procedure:

-

Weigh the rat to determine the correct injection volume.

-

Fill the syringe with the calculated volume of the this compound formulation.

-

Securely restrain the rat, exposing the abdomen. One common method is to have the rat's back against the palm of your hand with your thumb and forefinger gently securing the head.

-

Tilt the rat slightly with its head downwards to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

-

Clean the injection site with a 70% ethanol swab.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn back, which would indicate incorrect placement.

-

If the placement is correct, inject the solution smoothly.

-

Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.

Mandatory Visualizations

Caption: Simplified GPR132 signaling pathway and the antagonistic action of this compound.

Caption: Angiotensin II receptor signaling pathway and the antagonistic action of this compound.

Caption: PPARγ signaling pathway showing partial agonism by this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]

- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II type 1 receptor antagonists in animal models of vascular, cardiac, metabolic and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

Application of GSK1820795A in Acute Myeloid Leukemia (AML) Cell Lines: Information Not Available

A comprehensive review of publicly available scientific literature and databases reveals no studies on the application of GSK1820795A in acute myeloid leukemia (AML) cell lines.

This compound is documented as a selective antagonist for the G protein-coupled receptor hGPR132a and a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). However, its effects on cancer cells, and specifically on AML cells, have not been reported in any published research.

Due to the complete absence of data on this topic, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations. The creation of such materials would be purely speculative and lack the necessary scientific foundation.

For researchers, scientists, and drug development professionals interested in novel therapeutics for AML, we recommend consulting literature on compounds with established anti-leukemic activity or exploring publicly available drug screening libraries that may contain data on other GSK compounds or compounds with similar mechanisms of action to those known to be relevant in AML.

We will continue to monitor for any future publications on this compound and its potential applications in oncology and will update this information accordingly.

Application Notes and Protocols for GSK1820795A in Macrophage Polarization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues, is a critical determinant of outcomes in inflammation, infectious disease, and cancer. The two major polarization states, classical (M1) and alternative (M2), represent a spectrum of activation. M1 macrophages are pro-inflammatory and microbicidal, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and tumor progression. Understanding the molecular mechanisms governing macrophage polarization is crucial for the development of novel therapeutics.

GSK1820795A is a synthetic compound with a multi-target profile that makes it a compelling tool for investigating macrophage polarization. It acts as a selective antagonist of the G-protein coupled receptor 132 (GPR132, also known as G2A), an antagonist of the angiotensin II receptor, and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This unique combination of activities allows for the dissection of multiple signaling pathways influencing macrophage phenotype.

Mechanism of Action in Macrophage Polarization

This compound is predicted to modulate macrophage polarization through three distinct mechanisms:

-

GPR132 (G2A) Antagonism: GPR132 is involved in macrophage migration and localization within inflamed tissues. By antagonizing GPR132, this compound may inhibit the positioning of macrophages in pro-inflammatory microenvironments, thereby indirectly suppressing M1 polarization.[1][2][3] Furthermore, lactate, an endogenous agonist of GPR132, has been shown to promote an M2-like phenotype; thus, antagonism by this compound may counteract this effect.[1][3][4][5][6]

-

Angiotensin II Receptor Antagonism: Angiotensin II is a potent pro-inflammatory mediator that promotes the polarization of macrophages towards the M1 phenotype, primarily through the activation of the NF-κB signaling pathway.[7][8][9][10] As an angiotensin II antagonist, this compound is expected to inhibit this M1 polarization.

-

Partial PPARγ Agonism: PPARγ is a nuclear receptor that plays a pivotal role in promoting M2 macrophage polarization while suppressing M1-associated gene expression.[11][12][13][14] By acting as a partial agonist, this compound is anticipated to drive macrophages towards an M2 phenotype.

The net effect of this compound on macrophage polarization will likely be a complex interplay of these three activities, potentially leading to a potent anti-inflammatory and pro-resolving phenotype.

Data Presentation

The following table summarizes the expected effects of this compound on key M1 and M2 macrophage markers based on its known targets.

| Target | Predicted Effect of this compound | M1 Markers (e.g., CD86, iNOS, TNF-α, IL-1β, IL-6) | M2 Markers (e.g., CD206, Arginase-1, Ym1, IL-10) |

| GPR132 (G2A) Antagonist | Inhibition of migration to pro-inflammatory sites | ↓ | ↑ (indirectly, by altering localization) |

| Angiotensin II Receptor Antagonist | Inhibition of pro-inflammatory signaling | ↓ | ↑ |

| Partial PPARγ Agonist | Promotion of alternative activation | ↓ | ↑ |

| Overall Predicted Effect | Potent shift towards M2 polarization | ↓↓↓ | ↑↑↑ |

Experimental Protocols

I. In Vitro Macrophage Differentiation and Polarization

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization in the presence of this compound.

Materials:

-

Bone marrow cells isolated from mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

This compound (dissolved in DMSO)

-

6-well tissue culture plates

Procedure:

-

BMDM Differentiation:

-

Culture bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL M-CSF for 7 days.

-

Replace the medium on day 3 and day 6.

-

On day 7, adherent cells are differentiated BMDMs (M0 macrophages).

-

-

Macrophage Polarization with this compound:

-

Seed M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.

-

For M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the pre-treated cells.

-

For M2 Polarization: Add IL-4 (20 ng/mL) to the pre-treated cells.

-

Control Group: A set of wells with M0 macrophages should be left untreated.

-

Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

II. Analysis of Macrophage Polarization Markers

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

After the polarization period, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA samples.

-

Perform qRT-PCR using primers for M1 markers (e.g., Nos2, Tnf, Il1b, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Ym1, Il10).

-

Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Collect the cell culture supernatants after the polarization period.

-

Measure the concentration of secreted M1 cytokines (TNF-α, IL-1β, IL-6) and M2 cytokines (IL-10) using commercially available ELISA kits.

C. Flow Cytometry for Cell Surface Marker Expression

-

Gently scrape and collect the cells.

-

Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.

Visualizations

Caption: this compound's multi-target signaling pathways in macrophages.

Caption: Workflow for macrophage polarization studies with this compound.

References

- 1. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin II induces RAW264.7 macrophage polarization to the M1‑type through the connexin 43/NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myeloid Angiotensin II Type 1 Receptor Mediates Macrophage Polarization and Promotes Vascular Injury in DOCA/Salt Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin II induces RAW264.7 macrophage polarization to the M1-type through the connexin 43/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Angiotensin II modulates THP-1-like macrophage phenotype and inflammatory signatures via angiotensin II type 1 receptor [frontiersin.org]

- 11. PPAR-γ regulates the polarization of M2 macrophages to improve the microenvironment for autologous fat grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of PPARγ regulates M1/M2 macrophage polarization and attenuates dextran sulfate sodium salt‐induced inflammatory bowel disease via the STAT‐1/STAT‐6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment in vitro with PPARα and PPARγ ligands drives M1-to-M2 polarization of macrophages from T. cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK1820795A in Metabolic Disease Research

Disclaimer: As of late 2025, publicly available research has not detailed the specific use of GSK1820795A in metabolic disease models. The following application notes and protocols are based on its established pharmacological profile as a selective hGPR132a antagonist, a partial PPARγ agonist, and an angiotensin II antagonist, with particular reference to its parent compound, telmisartan. The experimental designs and expected outcomes are hypothetical and intended to serve as a scientific guide for researchers.

Introduction